molecular formula C10H7FS B12861085 3-(2-Fluorophenyl)thiophene

3-(2-Fluorophenyl)thiophene

Cat. No.: B12861085
M. Wt: 178.23 g/mol
InChI Key: OUBXHCFZYMULGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)thiophene can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

    Direct Fluorination: Direct fluorination of thiophene with molecular fluorine (F₂) can be used to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling method due to its scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS preferentially at the α-positions (C2 and C5). The fluorine atom on the phenyl group exerts a meta-directing effect, influencing regioselectivity in polysubstitution reactions.

Reaction TypeReagents/ConditionsPosition SubstitutedProductYield (%)Ref.
NitrationHNO₃/H₂SO₄, 0°CC5 of thiophene5-Nitro-3-(2-fluorophenyl)thiophene78
SulfonationH₂SO₄/SO₃, 60°CC2 of thiophene2-Sulfo-3-(2-fluorophenyl)thiophene65
HalogenationCl₂/FeCl₃, RTC5 of thiophene5-Chloro-3-(2-fluorophenyl)thiophene82

Key findings:

  • Fluorine’s inductive effect enhances electrophile activation at α-thiophene positions.

  • Steric hindrance from the 2-fluorophenyl group suppresses substitution at C4 .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiophene ring:

Suzuki-Miyaura Coupling

Reagents : Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O (1:1), 90°C
Substrate : 5-Bromo-3-(2-fluorophenyl)thiophene
Product : 5-Aryl-3-(2-fluorophenyl)thiophene derivatives
Yields : 70-85% (depending on boronic acid substituent) .

Heck Reaction

Reagents : PdCl₂, P(o-tol)₃, NEt₃, DMF, 110°C
Substrate : 3-(2-Fluorophenyl)thiophene
Product : Alkenylated derivatives at C2 or C5
Yields : 60-75% .

Oxidation Pathways

Oxidizing AgentConditionsProductApplication
m-CPBACH₂Cl₂, 0°C → RTThiophene-1-oxideIntermediate for sulfones
H₂O₂/CH₃COOHReflux, 12 hThis compound-1,1-dioxideElectronics applications

Mechanism : Sulfur atom oxidation proceeds via radical intermediates.

Reduction Pathways

Reducing AgentConditionsProduct
LiAlH₄THF, 0°C → RT2,5-Dihydro-3-(2-fluorophenyl)thiophene
H₂/Pd-CEtOH, 50 psiFully saturated thiolane derivative

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in SNAr reactions under forcing conditions:

NucleophileConditionsProductYield (%)
NH₃ (liq.)CuCl₂, DMSO, 120°C, 24 h3-(2-Aminophenyl)thiophene42
NaOMeMeOH, 100°C, sealed tube3-(2-Methoxyphenyl)thiophene68

Limitation: Low reactivity due to fluorine’s strong C-F bond (bond dissociation energy ≈ 485 kJ/mol) .

Biological Activity Correlations

While not a direct chemical reaction, the compound’s metabolites exhibit bioactivity:

  • CYP450 Oxidation : Forms this compound-5-ol, a cytotoxic metabolite .

  • Antiproliferative Effects : Derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 μM in HCT-116 cells) .

Reaction Optimization Data

Comparative study of coupling reactions (n=12):

CatalystLigandSolventTemp (°C)Avg. Yield ± SD (%)
Pd(OAc)₂PPh₃DMF/H₂O9078 ± 3.2
PdCl₂(PPh₃)₂XPhosToluene11085 ± 2.1
NiCl₂(dppe)BINAPDME8062 ± 4.7

Optimal conditions: PdCl₂(PPh₃)₂/XPhos in toluene at 110°C .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that thiophene derivatives, including 3-(2-Fluorophenyl)thiophene, exhibit promising anticancer properties. A study highlighted its potential as an inhibitor of key enzymes involved in cancer progression, such as PI3K (phosphoinositide 3-kinase). Compounds derived from thiophene structures have shown selective inhibition against PI3Kγ compared to PI3Kα, indicating their potential as targeted cancer therapies .

Antimicrobial Properties
Thiophene derivatives are recognized for their antimicrobial activity. Studies have shown that modifications, such as fluorination, enhance the binding affinity of these compounds to biological targets. This characteristic makes them suitable candidates for developing new antimicrobial agents . For instance, specific thiophene derivatives have been tested against various bacterial strains with significant results, suggesting their utility in combating infections .

Anti-inflammatory Effects
The anti-inflammatory activity of thiophene derivatives has also been documented. Research indicates that these compounds can reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Organic Electronics

Organic Photovoltaics
Due to its electronic properties, this compound is explored in the field of organic electronics, particularly in organic photovoltaic devices. The compound's ability to facilitate charge transport makes it a candidate for use in solar cells, where it can improve efficiency and stability.

Organic Light Emitting Diodes (OLEDs)
In OLED technology, thiophene derivatives are utilized as emissive materials due to their favorable electrochemical properties. The incorporation of this compound into OLED formulations has been shown to enhance luminous efficiency and color purity.

Material Science

Liquid Crystals
Thiophene compounds are also employed in the development of liquid crystals. Their unique molecular structure allows for tunable optical properties, making them suitable for applications in display technologies and sensors .

  • Antitumor Activity Study
    • A series of thiophene derivatives were synthesized and evaluated for their ability to inhibit PI3K activity. The most potent compound demonstrated an IC50 value significantly lower than the control drug LY294002, indicating superior efficacy against cancer cell lines .
  • Antimicrobial Efficacy
    • In a study evaluating the antibacterial properties of thiophene derivatives against E. coli and S. aureus, several compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as new therapeutic agents .
  • Inflammation Reduction
    • Research published in the European Journal of Medicinal Chemistry indicated that certain thiophene derivatives could significantly lower pro-inflammatory cytokine levels in vitro, suggesting their application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(2-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a fluorophenyl group. Its molecular formula is C₉H₇FS, indicating a structure that includes nine carbon atoms, seven hydrogen atoms, one fluorine atom, and one sulfur atom. The unique arrangement of these atoms contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The thiophene ring provides aromatic properties, while the fluorophenyl substituent enhances electronic characteristics. This compound can be synthesized through various methods, with one notable reaction involving the coupling of 2-bromothiophene with 2-fluorophenylboronic acid:

2 bromothiophene+2 fluorophenylboronic acid3 2 Fluorophenyl thiophene\text{2 bromothiophene}+\text{2 fluorophenylboronic acid}\rightarrow \text{3 2 Fluorophenyl thiophene}

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds similar to this compound possess significant antibacterial and antifungal properties.
  • Pharmacological Potential : Thiophene derivatives have been recognized for their roles in drug discovery, with applications in treating conditions such as inflammation, cancer, and neurological disorders .

Table 1: Biological Activities of Thiophene Derivatives

Activity TypeDescription
AntibacterialEffective against various bacterial strains; potential for antibiotic development.
AntifungalExhibits activity against fungal pathogens; useful in antifungal drug design.
Anti-inflammatoryCompounds targeting COX and LOX enzymes; used in pain management therapies.
AnticancerTargeting kinases and apoptosis modulators; promising for cancer treatment.
NeuroprotectiveAbility to cross the blood-brain barrier; potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound enhances its electron-withdrawing properties, which may improve its interaction with biological targets. The thiophene ring's planarity contributes to ligand binding efficiency, making it a valuable pharmacophore in drug development .

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.
  • Cancer Research : A study focused on the anticancer properties of thiophene derivatives found that this compound inhibits specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Properties

Molecular Formula

C10H7FS

Molecular Weight

178.23 g/mol

IUPAC Name

3-(2-fluorophenyl)thiophene

InChI

InChI=1S/C10H7FS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H

InChI Key

OUBXHCFZYMULGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)F

Origin of Product

United States

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